Polymyxin B nonapeptide TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

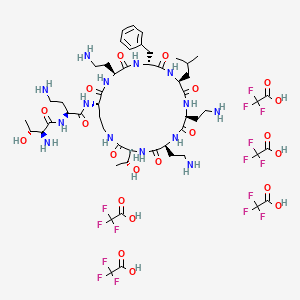

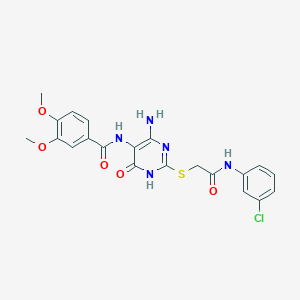

Polymyxin B nonapeptide TFA is a derivative of polymyxin B, a cyclic lipopeptide antibiotic. This compound is obtained by the enzymatic removal of the terminal amino acyl residue from polymyxin B. This compound retains the ability to disrupt the outer membrane of Gram-negative bacteria, making them more susceptible to other antibiotics. Unlike polymyxin B, it lacks bactericidal activity and is less toxic, which makes it a valuable tool in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Polymyxin B nonapeptide TFA is synthesized through the enzymatic cleavage of polymyxin B. The process involves the use of specific proteolytic enzymes that remove the terminal amino acyl residue from polymyxin B, resulting in the formation of polymyxin B nonapeptide . The reaction conditions typically include a controlled pH and temperature to ensure the specificity and efficiency of the enzymatic reaction.

Industrial Production Methods

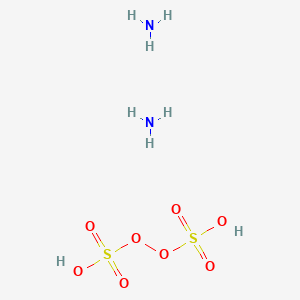

In an industrial setting, the production of polymyxin B nonapeptide (TFA) follows a similar enzymatic process but on a larger scale. The process involves the fermentation of Bacillus polymyxa to produce polymyxin B, followed by enzymatic treatment to obtain polymyxin B nonapeptide. The product is then purified and converted to its trifluoroacetate (TFA) salt form for stability and ease of use .

Analyse Chemischer Reaktionen

Types of Reactions

Polymyxin B nonapeptide TFA primarily undergoes substitution reactions due to the presence of multiple amino groups. These reactions can be used to modify the compound for various applications.

Common Reagents and Conditions

Common reagents used in the reactions involving polymyxin B nonapeptide (TFA) include acylating agents, alkylating agents, and various solvents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the integrity of the peptide structure .

Major Products

The major products formed from the reactions of polymyxin B nonapeptide (TFA) include various derivatives with modified side chains. These derivatives can be tailored for specific research applications, such as enhancing membrane permeability or reducing toxicity .

Wissenschaftliche Forschungsanwendungen

Polymyxin B nonapeptide TFA has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study membrane permeability and the interactions of peptides with lipid bilayers.

Biology: It serves as a model compound to investigate the mechanisms of action of lipopeptide antibiotics and their interactions with bacterial membranes.

Medicine: this compound is used in combination with other antibiotics to enhance their efficacy against Gram-negative bacteria. .

Wirkmechanismus

Polymyxin B nonapeptide TFA exerts its effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the membrane, increasing its permeability and allowing other antibiotics to penetrate and exert their effects. The compound does not exhibit direct bactericidal activity but enhances the potency of co-administered antibiotics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Polymyxin B: The parent compound, which has potent bactericidal activity but higher toxicity.

Polymyxin E (Colistin): Another polymyxin antibiotic with similar activity but different amino acid composition.

Polymyxin B1 and B4: Variants of polymyxin B with slight differences in their lipid tails

Uniqueness

Polymyxin B nonapeptide TFA is unique in its ability to enhance the efficacy of other antibiotics without exhibiting significant toxicity. This makes it a valuable tool in combating antibiotic-resistant Gram-negative bacteria and in the development of new antimicrobial therapies .

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+;;;;;/m1...../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIKWJLAIULVMY-YNQICIJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H79F15N14O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)

![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol](/img/structure/B2721048.png)